6-methyl-l-tryptophan
Overview
Description
6-Methyl-L-tryptophan is a derivative of the essential amino acid tryptophan. It is characterized by the presence of a methyl group at the sixth position of the indole ring. This modification imparts unique properties to the compound, making it of interest in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-L-tryptophan typically involves the modification of the indole ring of tryptophan. One common method is the halogenation of L-tryptophan followed by methylation. For instance, the tryptophan-6-halogenase enzyme can be used to convert L-tryptophan to 6-bromotryptophan, which can then be methylated to produce this compound .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Engineered strains of Escherichia coli or Saccharomyces cerevisiae can be used to produce the compound from glucose or other carbon sources. These methods are favored for their efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Halogenation and other substitution reactions can introduce new functional groups to the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various indole derivatives, while substitution can introduce halogen atoms or other functional groups to the indole ring .
Scientific Research Applications
6-Methyl-L-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in studying enzyme mechanisms.
Biology: The compound is used to study the metabolism of tryptophan and its derivatives in various organisms.
Mechanism of Action
The mechanism of action of 6-methyl-L-tryptophan involves its interaction with various enzymes and receptors in the body. It can act as an inhibitor or substrate for enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase. These interactions can modulate the levels of serotonin and other metabolites, affecting various physiological processes .
Comparison with Similar Compounds
L-Tryptophan: The parent compound, essential for protein synthesis and a precursor for serotonin.
5-Methyl-L-tryptophan: Another methylated derivative with different biological activities.
α-Methyl-L-tryptophan: Used as a tracer in PET imaging and has different metabolic stability compared to 6-methyl-L-tryptophan.
Uniqueness: this compound is unique due to its specific methylation pattern, which imparts distinct biochemical properties. This makes it particularly useful in studying the metabolism of tryptophan and its derivatives, as well as in developing therapeutic agents that target tryptophan-related pathways .
Properties
IUPAC Name |
(2S)-2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-2-3-9-8(5-10(13)12(15)16)6-14-11(9)4-7/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMRVYIFGPMUCG-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941788 | |
Record name | 6-Methyltryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60941788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33468-34-7, 1991-93-1 | |
Record name | L-6-Methyltryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33468-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tryptophan, 6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methyltryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60941788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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